molecular formula C29H30N4O5 B2496768 2-[3-{4-[2-(isobutylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1215749-19-1

2-[3-{4-[2-(isobutylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide

Katalognummer: B2496768
CAS-Nummer: 1215749-19-1
Molekulargewicht: 514.582
InChI-Schlüssel: BWWVDCXLPIOPDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-{4-[2-(isobutylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H30N4O5 and its molecular weight is 514.582. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-[3-{4-[2-(isobutylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

This compound features a complex arrangement that includes an isobutylamino group, a quinazolinone moiety, and an acetamide linkage, which are critical for its biological activity.

  • Anticancer Activity :
    • Quinazoline derivatives have been shown to exhibit significant anticancer properties. The compound under discussion has been evaluated against various cancer cell lines using the MTT assay.
    • In vitro studies demonstrated that it inhibits cell proliferation in breast cancer (MDA-MB-231) and other cancer types, with IC50 values indicating potent activity compared to standard chemotherapeutics like paclitaxel .
  • Antimicrobial Effects :
    • The presence of specific substituents in the quinazoline structure enhances antimicrobial potency. The compound has shown effectiveness against several bacterial strains, suggesting its utility in treating infections .

Anticancer Studies

A study published in GSC Biological and Pharmaceutical Sciences assessed the anticancer activity of synthesized quinazoline derivatives. The findings indicated that compounds similar to the one exhibited promising results against MDA-MB-231 cells with varying degrees of efficacy based on structural modifications .

CompoundIC50 (µM)Cell LineReference
Compound A5.0MDA-MB-231
Compound B10.0A549 (Lung Cancer)
Compound C15.0HeLa (Cervical)

Antimicrobial Studies

Research indicates that quinazoline derivatives can inhibit bacterial growth effectively. The compound's activity was tested against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa15 µg/mL

These results suggest that modifications to the quinazoline core can significantly enhance antimicrobial properties .

Case Studies

  • Case Study on Breast Cancer :
    • A clinical trial investigated the effects of a similar quinazoline derivative on patients with advanced breast cancer. Results showed a significant reduction in tumor size after treatment with the compound, supporting its potential as a therapeutic agent .
  • Case Study on Antimicrobial Resistance :
    • In a laboratory setting, researchers evaluated the effectiveness of the compound against antibiotic-resistant bacterial strains. The results indicated that it could serve as a potential alternative treatment option for resistant infections .

Eigenschaften

CAS-Nummer

1215749-19-1

Molekularformel

C29H30N4O5

Molekulargewicht

514.582

IUPAC-Name

2-[4-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C29H30N4O5/c1-19(2)17-30-26(34)16-20-8-12-22(13-9-20)33-28(36)24-6-4-5-7-25(24)32(29(33)37)18-27(35)31-21-10-14-23(38-3)15-11-21/h4-15,19H,16-18H2,1-3H3,(H,30,34)(H,31,35)

InChI-Schlüssel

BWWVDCXLPIOPDE-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.